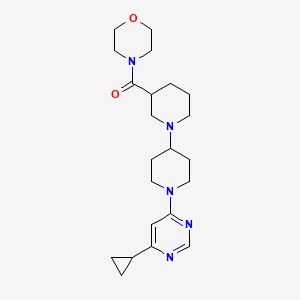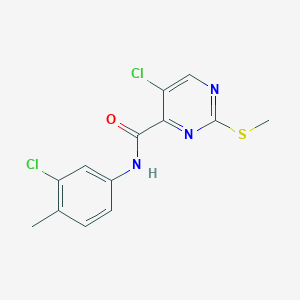![molecular formula C22H22BrFN2O4 B5324332 N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine, also known as BFA-Leu, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of Leucine, an essential amino acid, and has been synthesized using various methods. The purpose of
作用机制
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine inhibits the activity of ARF by binding to its nucleotide-binding site and preventing the exchange of GDP for GTP. This prevents the activation of ARF and disrupts the normal functioning of the Golgi apparatus. The redistribution of Golgi proteins to the endoplasmic reticulum leads to the accumulation of vesicles and the disruption of membrane transport.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the disruption of protein trafficking and the inhibition of cell growth. This compound has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in lab experiments is its potency and specificity. This compound is a potent inhibitor of ARF and has been shown to disrupt the Golgi apparatus at low concentrations. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells.
未来方向
There are several future directions for the use of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in scientific research. One potential application is the study of the role of the Golgi apparatus in neurodegenerative diseases. The Golgi apparatus has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound could be used to study the dynamics of protein trafficking in these diseases and to develop new therapeutic strategies.
Conclusion:
In conclusion, this compound is a synthetic peptide that has significant potential in scientific research. Its potency and specificity make it a valuable tool for the study of protein trafficking and membrane transport. While there are limitations to its use, the future directions for the application of this compound in research are promising.
合成方法
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine involves the condensation of 4-bromobenzoyl chloride with N-(tert-butoxycarbonyl)-L-leucine followed by the addition of 4-fluorophenylacrylic acid. The resulting product is then deprotected to yield this compound. The purity of the final product can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
科学研究应用
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine has been used in various scientific research applications, including the study of protein trafficking, membrane transport, and endocytosis. This compound is a potent inhibitor of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. By inhibiting ARF, this compound disrupts the Golgi apparatus and causes the redistribution of Golgi proteins to the endoplasmic reticulum. This effect has been utilized to study the dynamics of protein trafficking and the role of the Golgi apparatus in cellular processes.
属性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN2O4/c1-13(2)11-19(22(29)30)26-21(28)18(12-14-3-9-17(24)10-4-14)25-20(27)15-5-7-16(23)8-6-15/h3-10,12-13,19H,11H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJKWVAABOCZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)

![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)

![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)